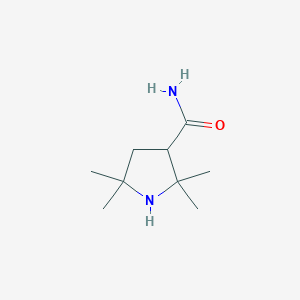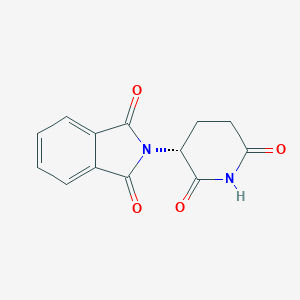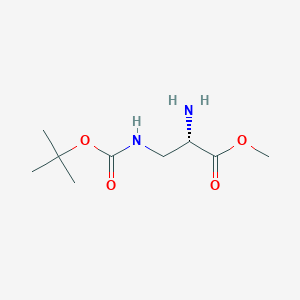
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
概要
説明
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide (TMPCA) is an organic compound that is widely used in a variety of scientific research fields. It is a cyclic amide and is a derivative of pyrrolidine. Its unique structure makes it an ideal compound for a variety of applications, including drug synthesis, organic synthesis, and molecular biology. TMPCA has also been used in medicinal chemistry, as it has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Sterically Hindered Amino Compound
“2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide” is a carboxamide of a hydrogenated pyrrole derivative. It is a sterically hindered amino compound having an amino alkyl side chain .
Antiarrhythmic Activity
The antiarrhythmic activity of some of the derivatives of “2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide” has been evaluated . This suggests its potential use in the development of new drugs for treating arrhythmias.
Synthesis of Nitroxides
“2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide” may be used in the synthesis of its nitroxide, "3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical" . Nitroxides have a wide range of applications, including as spin labels in electron paramagnetic resonance (EPR) spectroscopy.
Spin Probes
As a spin probe, it can be used in the study of simulation of Overhauser dynamic nuclear polarization signal . This technique is used to enhance signal strength in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI), which has important implications in medical imaging and structural biology.
Synthesis of Polyethers
It can also serve as a starting material in the synthesis of nitroxide-based polyethers possessing charge transport properties . These materials could be used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
Target of Action
It is known that this compound is a carboxamide of hydrogenated pyrrole derivative .
Mode of Action
It is known that the compound is used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .
Result of Action
Some derivatives of this compound have been evaluated for antiarrhythmic activity .
特性
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGFQOGFRYOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883556 | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | |
CAS RN |
702-96-5 | |
| Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences observed between racemic and enantiopure forms of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl?
A1: Research using Electron Spin Resonance (ESR) spectroscopy has revealed distinct spectral differences between solid-state samples of racemic and enantiopure 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl crystals []. This suggests that the spatial arrangement of molecules within the crystal lattice significantly influences the observed spectroscopic properties, highlighting the importance of chirality in this compound.
Q2: Are there any known analytical techniques used to characterize 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl?
A3: Yes, Electron Spin Resonance (ESR) spectroscopy has been successfully employed to differentiate between racemic and enantiopure forms of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl in the solid state []. This technique provides valuable insights into the molecular environment and interactions within the crystal structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














